molecular formula C9H7ClN2 B1587004 4-Chloro-2-methylquinazoline CAS No. 6484-24-8

4-Chloro-2-methylquinazoline

Cat. No.: B1587004
CAS No.: 6484-24-8
M. Wt: 178.62 g/mol
InChI Key: HAAZMOAXEMIBAJ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinazoline: is an organic compound with the molecular formula C9H7ClN2 . It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by a quinazoline ring system substituted with a chlorine atom at the 4-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride can yield this compound. The reaction typically requires heating and may involve the use of catalysts to enhance the yield and selectivity of the product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 4-substituted quinazoline derivatives, while oxidation and reduction reactions can lead to quinazoline derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By inhibiting these enzymes, this compound can exert anticancer effects . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-methylquinazoline is unique due to the presence of both a chlorine atom at the 4-position and a methyl group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazoline derivatives .

Properties

IUPAC Name

4-chloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZMOAXEMIBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382906
Record name 4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6484-24-8
Record name 4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-methylquinazolin-4(3H)-one (9.2 g, 0.0574 mol) and phosphorous oxychloride (5.8 g, 0.037 mol) in dry toluene (250 ml) was added N,N-dimethyl aniline (13.9 g, 0.14 mol) and the mixture was refluxed for 3 h. The reaction mixture was cooled and washed with water, brine and dried. The solvent was removed under vacuum and the residue was purified by chromatography (silica gel, 60-120 mesh) eluting with pet ether/ethyl acetate (9/1) to afford 4 g (39%) of the titled compound as a solid.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 4-chloro-2-methylquinazoline highlighted in the research?

A1: The research demonstrates the use of this compound as a starting material for the synthesis of 4-aroyl-2-methylquinazolines []. This transformation involves a nucleophilic aromatic substitution reaction where the chlorine atom in the 4-position is replaced by an aroyl group derived from an aromatic aldehyde.

Q2: What is the role of 1,3-dimethylbenzimidazolium iodide in the reaction with this compound?

A2: 1,3-dimethylbenzimidazolium iodide acts as a catalyst in the aroylation reaction of this compound []. While the exact mechanism is not detailed in the provided abstract, it likely involves the formation of a reactive intermediate with the aromatic aldehyde, facilitating the subsequent nucleophilic substitution on the quinazoline ring.

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